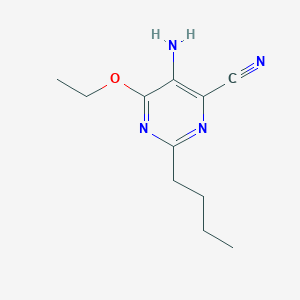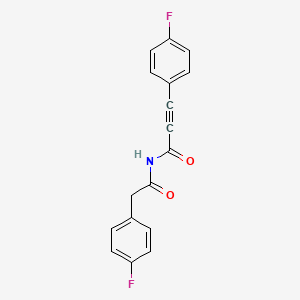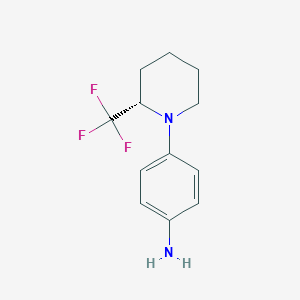
(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment to Aniline: The final step involves coupling the trifluoromethyl-piperidine intermediate with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the aniline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with receptors or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Trifluoromethyl)piperidine: Shares the trifluoromethyl-piperidine core but lacks the aniline moiety.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group attached to an aniline ring without the piperidine structure.
Uniqueness
(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is unique due to the combination of the trifluoromethyl-piperidine and aniline structures, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
Fórmula molecular |
C12H15F3N2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
4-[(2S)-2-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-8-17(11)10-6-4-9(16)5-7-10/h4-7,11H,1-3,8,16H2/t11-/m0/s1 |
Clave InChI |
OZNUJGOODWBNDM-NSHDSACASA-N |
SMILES isomérico |
C1CCN([C@@H](C1)C(F)(F)F)C2=CC=C(C=C2)N |
SMILES canónico |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




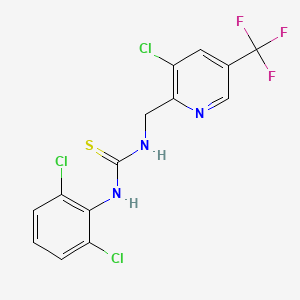
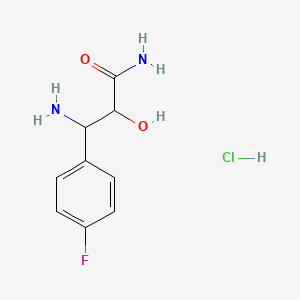
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
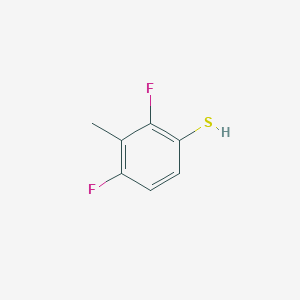
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
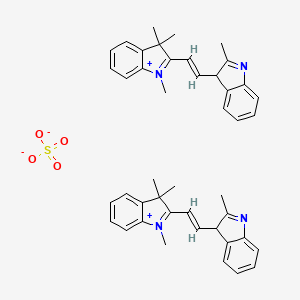
![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)


![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
